2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that features a fused ring system combining pyrrole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylpyrrole with a suitable nitrile or aldehyde in the presence of a catalyst. For instance, the cyclization can be facilitated by using Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Bromine in acetic acid for bromination, or sulfonyl chloride in the presence of a base for sulfonation.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives such as 2,3-dimethyl-1H-pyrrolidine.
Substitution: Halogenated or sulfonated derivatives depending on the substituent introduced.
Scientific Research Applications
2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique structural properties.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridine: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Similar structure but with different ring fusion, leading to distinct chemical properties.
5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine: Chlorinated derivative with potentially different biological activities.
Uniqueness: 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals with tailored properties.
Properties
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)11-9-5-10-4-3-8(6)9/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGWEBMDGWPNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733481 | |
Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-97-8 | |
Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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